1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-5-(methoxymethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-4-15-8-6-7-9-18(15)22-21(26)20-19(14-27-3)25(24-23-20)16-10-12-17(13-11-16)28-5-2/h6-13H,4-5,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKCTRMSSJRAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OCC)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained significant attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure
The structural formula of the compound is represented as follows:
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The specific compound under consideration has demonstrated potent antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Data
The mechanism of action is primarily attributed to the inhibition of thymidylate synthase , a crucial enzyme for DNA synthesis. The compound's ability to induce apoptosis and halt the cell cycle contributes to its effectiveness as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicate significant inhibition against common pathogens.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 | |
| Escherichia coli | 10 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound possesses broad-spectrum antimicrobial properties, making it a potential candidate for further development in treating infections.
Case Studies
A study published in 2021 highlighted the synthesis and biological evaluation of various triazole derivatives, including the compound . The research focused on assessing both anticancer and antimicrobial activities using in vitro methods. The synthesized compounds showed promising results, with some derivatives outperforming standard drugs like doxorubicin and 5-fluorouracil in terms of anticancer efficacy .
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression and microbial resistance. These computational analyses support the experimental data, indicating strong binding affinities that correlate with observed biological activities .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to 1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have been reported to show effectiveness against various pathogens including Staphylococcus aureus and Candida albicans . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.
Anticancer Potential
Research has indicated that triazole derivatives may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, some triazole derivatives have shown promising results against breast and lung cancer cell lines . The specific pathways involved include the modulation of signaling cascades that control cell proliferation and apoptosis.
Agricultural Applications
Fungicides
The compound's structural framework allows it to be explored as a potential fungicide. Triazoles are already well-established in agriculture for their efficacy against a range of fungal diseases affecting crops. The application of this compound could provide an alternative to existing fungicides with potentially lower toxicity profiles . Studies involving related compounds have shown effective control over fungal pathogens in crops such as wheat and rice.
Material Science Applications
Polymer Chemistry
Triazole compounds can serve as building blocks in polymer chemistry due to their ability to form stable linkages. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength . This is particularly relevant in the development of advanced materials for electronics and coatings.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with ethoxy and methoxymethyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics .
Case Study 2: Agricultural Application
Field trials evaluating the efficacy of triazole-based fungicides showed that the application of these compounds resulted in a marked reduction in fungal infection rates in crops. The results indicated that the use of such compounds could lead to increased crop yields without the adverse effects associated with conventional chemical fungicides .
Preparation Methods
Core Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition
The foundational step in synthesizing this compound involves constructing the 1,2,3-triazole ring through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method, widely recognized for its regioselectivity and efficiency, typically employs a 4-ethoxyphenyl azide and a functionalized alkyne precursor.
Azide Component Preparation
1-Azido-4-ethoxybenzene serves as the azide component, synthesized from 4-ethoxyaniline through diazotization followed by azide substitution. Critical parameters include:
Alkyne Precursor Design
The alkyne must bear a methoxymethyl group and a latent carboxylic acid functionality. Ethyl 4,4-diethoxy-3-oxobutanoate is a common starting material, which undergoes base-catalyzed cyclization with the azide. Key modifications include:
- Methoxymethyl Introduction : Achieved via nucleophilic substitution or Grignard addition to propargyl bromide derivatives.
- Protection Strategies : Ethyl ester groups protect the carboxylic acid during cycloaddition.
Cycloaddition Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | CuI (5 mol%) | Enhances rate |
| Solvent | DMSO/H2O (3:1) | Improves solubility |
| Temperature | 40–50°C | Balances kinetics and side reactions |
| Reaction Time | 6–8 hours | Ensures completion |
Under these conditions, the triazole core forms with >80% yield, as confirmed by TLC and NMR.
Carboxamide Formation via Carboxylic Acid Activation
The intermediate ethyl 1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylate undergoes hydrolysis to the carboxylic acid, followed by amidation with 2-ethylaniline.
Saponification of Ethyl Ester
Regiochemical Control and Byproduct Management
The positional isomerism of triazole substituents necessitates rigorous analytical monitoring:
NMR Characterization
Chromatographic Purification
- Column : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
- Recovery : 90–92% after two purification cycles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| CuAAC → Acid Chloride | 78 | 98 | 120 | Moderate |
| CuAAC → HATU Coupling | 85 | 99 | 150 | High |
The HATU method, while costlier, offers superior yield and scalability for industrial applications.
Mechanistic Insights and Optimization
- Triazole Ring Stability : The 1,4-disubstituted triazole configuration is thermodynamically favored, but steric effects from the 2-ethylphenyl group may influence tautomerism.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.
- Catalyst Recycling : Recent advances enable Cu recovery via chelating resins, reducing environmental impact.
Q & A
Basic: What are the key considerations for synthesizing 1-(4-ethoxyphenyl)-N-(2-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide with high purity?
Methodological Answer:
The synthesis of triazole carboxamides typically involves multi-step reactions, such as cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition) and subsequent functionalization. For this compound, a critical step is the formation of the triazole core, which requires precise control of reaction conditions (e.g., temperature, catalyst loading) to minimize side products like regioisomers . Purification methods such as column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) are essential to achieve >95% purity. Analytical tools like HPLC and NMR should confirm the absence of unreacted intermediates (e.g., azides or alkynes) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm substituent positions (e.g., methoxymethyl at C5) via H and C NMR, comparing chemical shifts to similar triazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Verify molecular weight (calculated for : 393.19 g/mol).
- HPLC-PDA : Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .
Advanced: What strategies can address low aqueous solubility of this triazole carboxamide in biological assays?
Methodological Answer:
Low solubility (common in hydrophobic triazoles) can be mitigated by:
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxylic acid) at the methoxymethyl or ethoxyphenyl positions without compromising bioactivity .
- Formulation : Use co-solvents (e.g., DMSO ≤1% in PBS) or lipid-based nanoemulsions to enhance dissolution .
- Prodrug Design : Convert the carboxamide to a hydrolyzable ester for improved bioavailability .
Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?
Methodological Answer:
Discrepancies often arise from metabolic instability or poor pharmacokinetics. A systematic approach includes:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., cytochrome P450 oxidation) .
- PK/PD Modeling : Correlate plasma concentration-time profiles (via LC-MS/MS) with target engagement in animal models .
- Isotope Labeling : Track compound distribution using C-labeled analogs to assess tissue penetration .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or proteases). Focus on hydrogen bonding with the carboxamide group and π-π stacking with aromatic substituents .
- MD Simulations : Perform 100-ns simulations (AMBER/CHARMM force fields) to evaluate binding stability and conformational changes .
- QSAR Models : Train algorithms on triazole derivatives with known IC values to predict activity against novel targets .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) to measure IC in dose-response assays .
- Cell Viability : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assay, with cisplatin as a positive control .
- Membrane Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Fragment Replacement : Systematically modify substituents (e.g., replace ethoxyphenyl with fluorophenyl to enhance electron-withdrawing effects) .
- Bioisosteres : Substitute the methoxymethyl group with trifluoromethyl to improve metabolic stability .
- Steric Maps : Generate 3D electrostatic maps (Molegro Virtual Docker) to identify steric clashes with target proteins .
Advanced: What experimental designs are optimal for scaling up synthesis while maintaining yield?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, stoichiometry) in the triazole cyclization step .
- Flow Chemistry : Use continuous reactors to enhance heat/mass transfer and reduce side reactions during scale-up .
- PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | Calculated | |
| logP (Predicted) | 3.2 ± 0.5 | PubChem |
| Aqueous Solubility | <10 µM (pH 7.4) | Analog Data |
| Thermal Stability | Stable up to 200°C (DSC) | Analog Data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
